Physicochemical Profiling and Analytical Validation of (4-Methylphenyl)mesitylene sulfonate
Physicochemical Profiling and Analytical Validation of (4-Methylphenyl)mesitylene sulfonate
Introduction & Structural Rationale
In advanced organic synthesis and active pharmaceutical ingredient (API) development, the selection of an optimal leaving or protecting group is critical to reaction success. 1 (CAS: 67811-06-7)[1], also known as p-tolyl 2,4,6-trimethylbenzenesulfonate, is a highly specialized aryl sulfonate ester.
While standard sulfonates (such as tosylates or mesylates) are ubiquitous, the incorporation of the mesityl (2,4,6-trimethylphenyl) group provides exceptional steric shielding around the central sulfur atom. As an application scientist, I leverage this steric bulk to prevent undesired nucleophilic attack at the sulfonyl group, thereby directing transition-metal-catalyzed cross-coupling strictly to the aryl C-O bond.
Physicochemical Data and Mass Metrics
In High-Resolution Mass Spectrometry (HRMS) and stoichiometric reaction design, distinguishing between the average molecular weight and the monoisotopic exact mass is paramount. The molecular formula for this compound is C16H18O3S[2][3].
Table 1: Quantitative Physicochemical Data
| Parameter | Value | Analytical Significance |
| Molecular Formula | C16H18O3S | Defines the elemental composition for isotopic modeling[2]. |
| Molecular Weight | 290.38 g/mol | Used for bulk stoichiometric calculations and yield determination[3][4]. |
| Monoisotopic Exact Mass | 290.09766 Da | Critical for sub-ppm mass accuracy validation in HRMS[5][6]. |
| LogP (Estimated) | ~4.14 | Dictates reverse-phase chromatography retention behavior[7]. |
Note: The exact mass of 290.09766 Da is derived from the most abundant isotopes of its constituent elements (12C, 1H, 16O, 32S)[5][6].
Self-Validating Analytical Protocol: LC-HRMS Confirmation
To ensure absolute trustworthiness in structural characterization, the following LC-HRMS protocol is designed as a self-validating system. Every step incorporates internal checks to eliminate false positives when verifying the exact mass of 290.09766 Da.
Step-by-Step Methodology:
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Sample Preparation : Dissolve 1.0 mg of the synthesized (4-methylphenyl)mesitylene sulfonate in 1.0 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile fortified with 0.1% Formic Acid.
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Causality: Formic acid acts as a proton source, shifting the ionization equilibrium entirely toward the [M+H]+ adduct (theoretical m/z 291.1049), maximizing the signal-to-noise ratio in positive ESI mode.
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Chromatographic Separation : Inject 2 µL onto a sub-2 µm C18 Reverse-Phase column (e.g., 2.1 x 50 mm). Execute a steep linear gradient from 10% to 95% Acetonitrile over 5 minutes.
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Causality: The compound's high lipophilicity (LogP ~4.14)[7] necessitates a strong organic eluent to overcome hydrophobic interactions with the stationary phase, ensuring a sharp, symmetrical peak.
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High-Resolution Mass Analysis : Operate the Orbitrap or Q-TOF mass spectrometer at a minimum resolution of 70,000 FWHM.
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Causality: High resolving power is mandatory to differentiate the target [M+H]+ ion from isobaric background matrix interferences.
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Internal Calibration (Self-Validation) : Continuously infuse an internal lock mass (e.g., Leucine Enkephalin) via a secondary sprayer.
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Causality: Real-time mass correction compensates for thermal and electronic drift in the mass analyzer, ensuring mass accuracy remains strictly below 2 ppm.
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Isotopic Pattern Matching : Extract the ion chromatogram for m/z 291.1049. Validate the identity by comparing the empirical isotopic distribution against the theoretical model for C16H18O3S.
Fig 1. Self-validating LC-HRMS workflow for exact mass confirmation of the sulfonate ester.
Experimental Protocol: Synthesis of (4-Methylphenyl)mesitylene sulfonate
To generate material suitable for the aforementioned analytical validation, the following synthetic protocol employs kinetic control to ensure high purity.
Step-by-Step Methodology:
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Reagent Activation : In a flame-dried reaction vessel under an inert argon atmosphere, dissolve 10.0 mmol of p-cresol (4-methylphenol) in 30 mL of anhydrous Dichloromethane (DCM).
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Catalytic Base Addition : Add 15.0 mmol of Triethylamine (Et3N) followed by 0.5 mmol of 4-Dimethylaminopyridine (DMAP).
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Causality: Et3N acts as the bulk acid scavenger to neutralize the HCl byproduct. DMAP acts as a nucleophilic catalyst, attacking the sulfonyl chloride to form a highly reactive, electrophilic sulfonylpyridinium intermediate, drastically accelerating the esterification.
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Electrophile Introduction : Cool the system to 0 °C. Add 11.0 mmol of 2,4,6-Trimethylbenzenesulfonyl chloride dropwise over 20 minutes.
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Causality: The 0 °C environment kinetically suppresses the formation of intensely colored oxidative byproducts and prevents the exothermic degradation of the sulfonyl chloride.
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Workup & Self-Validation : After 4 hours of ambient stirring, quench with saturated NaHCO3. Extract with DCM, wash with 1M HCl, and dry over Na2SO4. Purify via flash chromatography.
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Self-Validation: The success of the synthesis is immediately validated if the isolated white solid yields an LC-HRMS peak with an exact mass of 290.09766 Da and an M+2 isotopic signature confirming the presence of a single sulfur atom.
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Table 2: Theoretical Isotopic Abundance for [M+H]+ Ion (C16H19O3S+)
| Isotope Peak | m/z | Relative Abundance (%) | Primary Contributing Isotope |
| M | 291.1049 | 100.0 | 12C, 1H, 16O, 32S |
| M+1 | 292.1083 | ~17.6 | 13C (1 atom) |
| M+2 | 293.1007 | ~4.5 | 34S (1 atom) |
References
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(4-methylphenyl)mesitylene sulfonate KAYAKU TG-MC 016-067-00-4 - NextSDS . NextSDS. 1
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ELINCS - EUR-Lex . Official Journal of the European Communities. 2
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O2 - Explore - PubChemLite . PubChemLite. 5
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Information from the InChI - the NIST WebBook . NIST. 3
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1-Phenylpropan-2-yl 4-methylbenzene-1-sulfonate | C16H18O3S - PubChem . National Institutes of Health (NIH). 6
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4-methylphenyl mesitylenesulfonate - SIELC Technologies . SIELC. 7
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EcoDrugPlus . University of Helsinki. 4
Sources
- 1. nextsds.com [nextsds.com]
- 2. eur-lex.europa.eu [eur-lex.europa.eu]
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